molecular formula C9H5FN2O3 B2550138 8-Fluoro-3-nitro-1,4-dihydroquinolin-4-one CAS No. 1955554-53-6

8-Fluoro-3-nitro-1,4-dihydroquinolin-4-one

Cat. No.: B2550138
CAS No.: 1955554-53-6
M. Wt: 208.148
InChI Key: PTKJZIJHTZWEGE-UHFFFAOYSA-N
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Description

8-Fluoro-3-nitro-1,4-dihydroquinolin-4-one is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science. The incorporation of fluorine and nitro groups into the quinoline structure enhances its biological activity and chemical properties, making it a valuable compound for various scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoro-3-nitro-1,4-dihydroquinolin-4-one typically involves the nitration of 3-fluoroquinoline. This process can be achieved by treating 3-fluoroquinoline with a mixture of nitric and sulfuric acids. The reaction yields a mixture of nitrofluoroquinoline isomers, including 8-nitro-3-fluoroquinoline .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration processes using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

8-Fluoro-3-nitro-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

8-Fluoro-3-nitro-1,4-dihydroquinolin-4-one has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline: An antimalarial drug.

    Mefloquine: Another antimalarial drug with a similar quinoline structure.

    Brequinar®: An antineoplastic drug used in transplantation medicine.

    Flosequinan: A drug for treating heart diseases.

Uniqueness

8-Fluoro-3-nitro-1,4-dihydroquinolin-4-one is unique due to the presence of both fluorine and nitro groups, which confer enhanced biological activity and chemical reactivity. This makes it a valuable compound for various applications in medicinal chemistry and materials science .

Properties

IUPAC Name

8-fluoro-3-nitro-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FN2O3/c10-6-3-1-2-5-8(6)11-4-7(9(5)13)12(14)15/h1-4H,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTKJZIJHTZWEGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)NC=C(C2=O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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